molecular formula C20H18N2O5S2 B3008704 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034633-45-7

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B3008704
CAS No.: 2034633-45-7
M. Wt: 430.49
InChI Key: SCXOTQLLZIFTJK-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
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Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that incorporates multiple heterocyclic structures, including furan, thiophene, and oxazole. This compound's unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry.

The compound has a molecular formula of C15H15N3O3SC_{15}H_{15}N_{3}O_{3}S and a molecular weight of approximately 319.4 g/mol. Its structure allows for various interactions with biological targets, particularly through the sulfonamide group and the aromatic rings.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, while the furan and thiophene rings may engage in π-π stacking interactions or hydrophobic contacts. Such interactions could modulate various cellular pathways, influencing biological responses.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:

  • Antimicrobial Activity : Many sulfonamides are known for their antimicrobial properties. Preliminary studies suggest that this compound may also possess antibacterial effects, potentially inhibiting the growth of specific bacterial strains.
  • Antiviral Properties : Similar compounds have been investigated for their antiviral activities, particularly against viruses like SARS-CoV-2. The structural components may facilitate binding to viral proteases or other essential proteins involved in the viral life cycle.
  • Anti-inflammatory Effects : Compounds containing furan and thiophene rings have shown promise in reducing inflammation in various models, suggesting that this compound might also exert anti-inflammatory effects through modulation of cytokine production or inhibition of inflammatory pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiviral Study : A study on derivatives of furan-based compounds demonstrated significant inhibitory effects on SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 µM for certain analogs . This suggests that similar mechanisms might be applicable to this compound.
CompoundIC50 (µM)Activity
F8-B61.57Mpro inhibitor
F8-B221.55Mpro inhibitor

Research Findings

Recent investigations into structurally similar compounds highlight the importance of specific functional groups in determining biological activity:

  • Structure-Activity Relationship (SAR) : The presence of the thiourea linker in related compounds was crucial for maintaining inhibitory potency against Mpro . This finding suggests that modifications in the structure could significantly impact the biological efficacy of this compound.
  • Cytotoxicity Assessments : In vitro studies have shown that certain derivatives exhibit low cytotoxicity at concentrations exceeding 100 µM, indicating a favorable safety profile for further development .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-14-22-17(12-27-14)15-6-8-16(9-7-15)29(24,25)21-13-20(23,18-4-2-10-26-18)19-5-3-11-28-19/h2-12,21,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXOTQLLZIFTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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